molecular formula C9H6ClFO B3211649 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 1092347-24-4

4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B3211649
CAS No.: 1092347-24-4
M. Wt: 184.59 g/mol
InChI Key: MELSEKLTYOIGMY-UHFFFAOYSA-N
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Description

“4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6ClFO . It is a derivative of 1H-Inden-1-one, which is a bicyclic compound consisting of a benzene ring fused with a cyclopentene ring .


Molecular Structure Analysis

The molecular structure of “this compound” includes a nine-membered carbon ring structure with one oxygen atom, one chlorine atom, and one fluorine atom . The presence of these atoms could influence the compound’s reactivity and properties.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 184.6 . It is a solid at room temperature and should be stored in a dry environment .

Scientific Research Applications

Synthesis and Characterization

A study focused on the synthesis, characterization, and reactivity of a related heterocyclic molecule outlines the process involving hydride transfer from Et3SiH to carbenium ions, leading to the formation of single crystals. This process is significant for understanding the molecular structure and properties such as vibrational spectra, NMR chemical shifts, and hyperpolarizability, which are crucial for applications in nonlinear optics and as potential anti-cancer drugs due to its stability and reactivity properties (Murthy et al., 2017).

Intermolecular Interactions

Research on 1,2,4-triazole derivatives, including a fluoro derivative, highlights the significance of intermolecular interactions like C–H⋯O, C–H⋯π, and lp⋯π interactions in determining the structure and stability of such compounds. These interactions are essential for the design and development of new materials with specific properties, including pharmaceutical applications (Shukla et al., 2014).

Quantum Chemical Studies

Another study on chloro- and fluoro-substituted dihydroacridinones demonstrates the application of quantum chemical studies to understand molecular geometry and chemical reactivity. This research is vital for the development of compounds with specific electronic and optical properties, useful in drug design and materials science (Satheeshkumar et al., 2017).

Biological Activity

The synthesis and study of 5-Fluorotubercidin, involving the transformation of a chloropyrrolopyrimidine derivative, provide insights into the compound's potential biological activity. Although no significant toxicity was observed, the research explores the compound's potential for application in medical research, particularly in understanding its interaction with cellular processes (Wang et al., 2004).

Antimicrobial Activity

A study on Schiff's bases and their derivatives highlights the synthesis and in vitro antimicrobial activity testing. Such research is critical for the discovery of new antimicrobial agents and understanding the structure-activity relationship to develop effective treatments for various infections (Mistry et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-chloro-5-fluoro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELSEKLTYOIGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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